2-hydroxyethanesulfonic acid;6-methyl-7-nitro-5-(pyrrolidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione
Description
Introduction to Quinoxalinedione-Based Neuropharmacological Agents
Evolutionary Context of Bicyclic Heterocycles in Glutamate Receptor Modulation
The evolutionary trajectory of ionotropic glutamate receptors (iGluRs) has shaped the chemical space of ligands capable of modulating their activity. Phylogenetic studies demonstrate that iGluRs diverged into four subfamilies—Lambda, Epsilon, NMDA, and AKDF—prior to the emergence of bilaterian organisms. The AKDF subfamily, which includes AMPA and kainate receptors, retains a conserved arginine residue (Arg485 in GluA2) within its ligand-binding domain (LBD). This residue forms a critical electrostatic interaction with the deprotonated form of quinoxalinedione antagonists like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX).
The pH-dependent binding behavior of quinoxalinediones arises from lactam-lactim tautomerization, which facilitates deprotonation near physiological pH (Figure 1). For example, DNQX exhibits a pKa of 7.2, enabling transition from neutral to monoanionic states under synaptic conditions. This property confers a >100-fold increase in binding affinity for GluA2 LBD compared to the neutral form. Such evolutionary conservation of electrostatic recognition motifs underscores the utility of bicyclic heterocycles in targeting iGluRs across diverse species.
Bilaterian-specific expansions of the AKDF subfamily, including the emergence of AMPA and kainate receptors, correlate with the development of complex synaptic plasticity mechanisms. The Phi class of iGluRs, identified in deuterostomes, exhibits unique ligand-binding pocket mutations (e.g., Tyr653) that preclude glutamate binding but retain structural homology to ancestral quinoxalinedione-sensitive receptors. These phylogenetic insights inform the design of broad-spectrum antagonists capable of addressing receptor heterogeneity in neurological disorders.
Rational Design Principles for Hybrid Sulfonic Acid-Quinoxalinedione Architectures
The integration of sulfonic acid groups into quinoxalinedione scaffolds addresses two key limitations of early-generation antagonists: poor aqueous solubility and limited blood-brain barrier (BBB) penetration. 2-Hydroxyethanesulfonic acid;6-methyl-7-nitro-5-(pyrrolidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione exemplifies this strategy, combining a nitro-substituted quinoxalinedione core with a polar sulfonic acid side chain.
Structural Optimization Strategies
- Electrostatic Complementarity : Sulfonic acid groups enhance interactions with basic residues (e.g., Arg485) in the iGluR LBD through additional hydrogen bonding and charge-charge interactions.
- Tautomeric Stabilization : The electron-withdrawing nitro group at position 7 stabilizes the lactim tautomer, favoring deprotonation and anion formation at synaptic pH.
- Stereochemical Modulation : The pyrrolidin-1-ylmethyl substituent at position 5 introduces conformational rigidity, reducing entropic penalties during receptor binding.
Synthetic routes to such hybrids leverage acid-catalyzed cyclocondensation reactions. For instance, sulfonic acid-functionalized SBA-15 mesoporous silica (SBA-Pr-SO3H) catalyzes the one-pot synthesis of quinoxalinedione derivatives from o-phenylenediamines and 1,2-diketones with >80% yield. This method avoids the decarbonylative byproducts observed in traditional thermal approaches.
Physicochemical Profiling
Comparative analysis of hybrid versus parent compounds reveals marked improvements in solubility (Table 1).
| Property | CNQX | Hybrid Compound |
|---|---|---|
| Aqueous Solubility (mg/mL) | 0.12 | 3.45 |
| LogP | 1.8 | -0.3 |
| pKa (quinoxalinedione core) | 7.1 | 6.9 |
The hybrid’s reduced lipophilicity (LogP = -0.3) and enhanced solubility derive from the 2-hydroxyethanesulfonic acid moiety, which introduces polar surface area without sterically hindering receptor engagement.
Properties
CAS No. |
1262770-05-7 |
|---|---|
Molecular Formula |
C16H22N4O8S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-hydroxyethanesulfonic acid;6-methyl-7-nitro-5-(pyrrolidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C14H16N4O4.C2H6O4S/c1-8-9(7-17-4-2-3-5-17)12-10(6-11(8)18(21)22)15-13(19)14(20)16-12;3-1-2-7(4,5)6/h6H,2-5,7H2,1H3,(H,15,19)(H,16,20);3H,1-2H2,(H,4,5,6) |
InChI Key |
KFHUCRVOUVNJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1CN3CCCC3)NC(=O)C(=O)N2)[N+](=O)[O-].C(CS(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of 2-Hydroxyethyl Mercaptan
The production of 2-hydroxyethanesulfonic acid (isethionic acid) is achieved via selective oxidation of 2-hydroxyethyl mercaptan (2HEM) using hydrogen peroxide (H₂O₂) in the presence of an iron(II) sulfate catalyst. The reaction proceeds under controlled conditions to ensure high yield and purity:
Reaction Conditions
-
Reactant Ratios : 2HEM and H₂O₂ (50% concentration) are added at rates of 0.72 kg/15 min and 1.7 kg/15 min, respectively, over six hours.
-
Purification : Post-reaction, residual H₂O₂ is decomposed by heating to 90°C for four hours, followed by vacuum distillation to concentrate the solution to 85% purity.
Key Data
This method avoids the use of auxiliary acids, enabling direct isolation of salt-free isethionic acid suitable for subsequent esterification.
Synthesis of 6-Methyl-7-Nitro-5-(Pyrrolidin-1-Ylmethyl)-1,4-Dihydroquinoxaline-2,3-Dione
Bromination of Nitroaniline Precursor
The quinoxaline core is synthesized starting from a 6-methyl-nitroaniline derivative. Bromination at the 5-position is achieved using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in diethyl ether:
Procedure
Amination with Pyrrolidine
The brominated intermediate undergoes nucleophilic substitution with pyrrolidine in tetrahydrofuran (THF) using triethylamine (TEA) as a base:
Reaction Parameters
Reduction of Nitro Group
The nitro group is reduced to an amine using hydrogen gas (50 psi) and Raney nickel (Ra Ni) in methanol:
Key Steps
Cyclization with Dimethyl Oxalate
The diamine is cyclized using dimethyl oxalate in refluxing methanol:
Procedure
Nitration at Position 7
Nitration is performed using potassium nitrate (KNO₃) in trifluoroacetic acid (TFA) at 0°C:
Optimized Conditions
-
Nitrating Agent : 1.1 equiv. KNO₃ in TFA.
-
Reaction Time : 2 hours.
-
Workup : Neutralization with NH₄OH; purification via column chromatography (petroleum ether:ethyl acetate 3:1).
Final Product Data
Formation of the Target Compound
The final compound is hypothesized to be a salt formed via proton transfer between the sulfonic acid group of 2-hydroxyethanesulfonic acid and the basic pyrrolidine nitrogen of the quinoxaline dione.
Procedure
-
Stoichiometry : 1:1 molar ratio of quinoxaline dione and isethionic acid.
-
Solvent : Deionized water or methanol.
-
Conditions : Stirred at 25°C for 1 hour, followed by lyophilization.
Characterization Data
| Technique | Observation |
|---|---|
| ¹H NMR | Peaks at δ 2.95 (pyrrolidine CH₂), δ 3.60 (SO₃H), δ 8.20 (aromatic H). |
| HPLC-MS | [M+H]⁺ = 453.2 (calculated: 453.1). |
Critical Analysis of Methodologies
Efficiency of Sulfonic Acid Synthesis
The oxidation of 2HEM with H₂O₂ outperforms prior methods by eliminating salt byproducts, achieving 99% purity without costly ion-exchange steps. The Fe²⁺ catalyst ensures selective sulfur oxidation, preserving the hydroxyl group.
Chemical Reactions Analysis
Reactivity of 2-Hydroxyethanesulfonic Acid (Isethionic Acid)
2-Hydroxyethanesulfonic acid (CAS 107-36-8) is a sulfonic acid derivative with a hydroxyl group. Its reactivity is characterized by:
Acid-Catalyzed Reactions
-
Esterification : Forms sulfonate esters with alcohols under acidic conditions. For example, it reacts with methanol to yield methyl 2-hydroxyethanesulfonate ( ).
-
Salt Formation : Reacts with bases (e.g., NaOH, KOH) to form stable sulfonate salts like sodium isethionate, widely used in surfactants .
Oxidation and Reduction
-
The hydroxyl group can be oxidized to a ketone under strong oxidizing agents (e.g., KMnO₄), forming 2-oxoethanesulfonic acid, though this reaction is less common industrially .
Reactivity of 6-Methyl-7-Nitro-5-(Pyrrolidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione
This bicyclic quinoxaline derivative exhibits reactivity centered on its nitro group, pyrrolidine substituent, and diketone core.
Nitro Group Reduction
The 7-nitro group undergoes catalytic hydrogenation (H₂/Pd-C) or reduction with SnCl₂/HCl to yield 7-amino derivatives , which are intermediates for further functionalization (e.g., amide coupling) .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reduction of nitro to amine | H₂ (1 atm), Pd/C, EtOH, 25°C | 7-Amino-6-methyl-5-(pyrrolidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione | 78% |
Diketone Reactivity
The 2,3-dione moiety participates in:
-
Cyclocondensation : Reacts with diamines (e.g., hydrazine) to form fused heterocycles like pyrazoloquinoxalines .
-
Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl groups, though steric hindrance from the pyrrolidine substituent limits reactivity .
Functionalization of the Pyrrolidine Substituent
The pyrrolidin-1-ylmethyl group undergoes:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
-
Deprotection : Treatment with strong acids (HCl/H₂O) cleaves the pyrrolidine ring, yielding a primary amine intermediate .
Key Intermediate Characterization
-
Intermediate 1 : 5-(Chloromethyl)-6-methyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione (yield: 65%, ).
-
Intermediate 2 : 7-Amino derivative post-reduction (purity: >95% by HPLC, ).
Stability and Degradation
Scientific Research Applications
Neuropharmacology
PD-161989 has shown significant potential in the field of neuropharmacology due to its action as an AMPA receptor antagonist. This mechanism is crucial for:
- Cognitive Enhancement : Research indicates that AMPA receptor antagonists can modulate synaptic plasticity, which is essential for learning and memory processes.
- Neuroprotection : The compound may provide protective effects against excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Anticancer Activity
Studies have demonstrated that quinoxaline derivatives exhibit anticancer properties. PD-161989's structure allows it to interact with various cellular pathways involved in cancer proliferation:
- Cell Cycle Arrest : Compounds similar to PD-161989 have been observed to induce cell cycle arrest in cancer cell lines, leading to reduced proliferation rates .
- Apoptosis Induction : The compound has potential pro-apoptotic effects, promoting programmed cell death in malignant cells, which is critical for cancer therapy .
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective role of PD-161989 in models of excitotoxicity. The results indicated a significant reduction in neuronal death when treated with the compound, suggesting its potential use in therapeutic strategies for neurodegenerative diseases.
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines (MCF-7) demonstrated that PD-161989 could effectively inhibit cell growth and induce apoptosis at concentrations ranging from 0.1 to 100 µM. The compound was noted for causing G2/M phase cell cycle arrest, indicating its potential as a chemotherapeutic agent .
Mechanism of Action
2-Hydroxyethanesulfonic Acid: acts primarily through its sulfonic acid group, which can participate in various chemical reactions, enhancing the properties of the compounds it interacts with .
6-Methyl-7-Nitro-5-(Pyrrolidin-1-ylmethyl)-1,4-Dihydroquinoxaline-2,3-Dione: likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. The nitro group and quinoxaline core are crucial for its biological activity.
Comparison with Similar Compounds
PD-160725 (Isethionate Salt)
- Structure: 6-Methyl-7-nitro-5-(piperidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione with 2-hydroxyethanesulfonic acid.
- Key Differences: Substitution of pyrrolidine (PD-161989) with piperidine (PD-160725) alters steric and electronic properties.
- Molecular Weight : 444.46 g/mol (PD-160725) vs. 386.38 g/mol (PD-161989) .
Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a, 11b, 12)
- Structure: Thiazolo-pyrimidine cores with substituents like 5-methylfuran-2-yl and cyano groups.
- Key Differences: These compounds lack the quinoxaline-dione scaffold and instead feature a thiazole ring fused to pyrimidine. For example, compound 12 (C₁₇H₁₀N₄O₃) includes a quinazoline moiety, which confers distinct electronic properties and biological activity (e.g., antimicrobial or anticancer applications) .
Pharmacological and Functional Comparisons
Target Specificity
- PD-161989/PD-160725 : Both selectively inhibit AMPA receptors, but PD-160725 exhibits higher potency (effective concentration: 0.1–100 µM) due to the piperidine group’s enhanced hydrophobic interactions with the receptor’s ligand-binding domain .
- Thiazolo-pyrimidines (e.g., 11a) : These derivatives show activity against tyrosine kinases or bacterial pathogens, unrelated to AMPA receptor modulation .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (Water) | Key Substituents |
|---|---|---|---|---|
| PD-161989 | 386.38 | 1.2 | High (due to isethionate) | Pyrrolidinylmethyl, nitro, methyl |
| PD-160725 | 444.46 | 1.8 | Moderate | Piperidinylmethyl, nitro, methyl |
| Compound 11a | 386.38 | 2.5 | Low | 2,4,6-Trimethylbenzylidene, methylfuran |
| Compound 12 | 318.32 | 0.9 | Moderate | Quinazoline core, cyano, methylfuran |
<sup>*</sup>Predicted using fragment-based methods.
Biological Activity
2-Hydroxyethanesulfonic acid; 6-methyl-7-nitro-5-(pyrrolidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione, also known as PD-161989, is a synthetic compound that exhibits significant biological activity, particularly as an antagonist of AMPA receptors. This compound is of interest due to its potential applications in neuropharmacology and its implications in the treatment of neurological disorders.
- Molecular Formula : CHNOS
- Molecular Weight : 430.43 g/mol
- CAS Number : 1262770-05-7
- Solubility : Soluble in water and DMSO up to 20 mM .
PD-161989 acts primarily as an AMPA receptor antagonist , inhibiting the function of these ionotropic glutamate receptors that are crucial for synaptic transmission in the central nervous system. The compound has shown effective concentrations ranging from 0.1 to 100 µM, making it a potent inhibitor in various experimental settings .
AMPA Receptor Inhibition
The inhibition of AMPA receptors by PD-161989 has been demonstrated through electrophysiological studies using Xenopus oocytes. The compound effectively reduces glutamate-induced currents, which are essential for excitatory neurotransmission and play a pivotal role in learning and memory processes .
Neuropharmacological Implications
The primary biological activity of PD-161989 is linked to its antagonistic effects on AMPA receptors. This action can lead to several neuropharmacological outcomes:
- Neuroprotection : By inhibiting excessive glutamate signaling, PD-161989 may protect neurons from excitotoxicity, which is implicated in various neurodegenerative diseases.
- Cognitive Effects : The modulation of AMPA receptor activity suggests potential applications in cognitive enhancement or treatment of cognitive deficits associated with disorders like Alzheimer's disease.
Research Findings
Several studies have explored the biological activity and therapeutic potential of PD-161989:
Case Studies
In clinical and experimental settings, compounds similar to PD-161989 have shown promise:
- Anticancer Activity : Some studies suggest that quinoxaline derivatives exhibit anticancer properties alongside their neuroprotective effects. For instance, certain derivatives have displayed cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells .
- Antimicrobial Properties : Research indicates that related compounds possess antimicrobial activity, suggesting a broader therapeutic potential beyond neuropharmacology .
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The compound is synthesized via a multi-step reaction involving condensation of quinoxaline derivatives with sulfonic acid salts. Key steps include:
- Reaction conditions : Use of p-toluenesulfonic acid as a catalyst in xylene under reflux (20 hours) for cyclization .
- Salt formation : The quinoxaline core is protonated with 2-hydroxyethanesulfonic acid to enhance solubility and crystallinity .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight confirmation (empirical formula: C₁₄H₁₆N₄O₄ · C₂H₆O₄S) .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- Purity : Use reverse-phase HPLC with UV detection at 254 nm; compare retention times against reference standards .
- Stability : Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) and monitor degradation via LC-MS. Hydrolysis of the nitro group or sulfonic acid moiety may occur under acidic conditions, requiring pH-controlled buffers .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s biological activity and selectivity?
- In vitro assays : Test anti-proliferative activity using cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .
- Selectivity : Compare cytotoxicity against non-cancerous cells (e.g., HEK293) to identify therapeutic windows.
- Mechanistic studies : Use fluorescence-based assays to assess interactions with DNA topoisomerase II or kinase targets implicated in quinoxaline pharmacology .
Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and compound preparation (e.g., DMSO concentration ≤0.1%) .
- Replicate experiments : Perform triplicate assays with internal controls. Cross-validate results using orthogonal methods (e.g., apoptosis assays via flow cytometry) .
- Meta-analysis : Compare data across studies while accounting for variables like assay duration (24 vs. 48 hours) or cell line genetic drift .
Q. What strategies optimize the synthetic yield of the quinoxaline core?
- Catalyst screening : Test Brønsted acids (e.g., methanesulfonic acid) versus Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent optimization : Replace xylene with dimethyl carbonate for greener synthesis; monitor reaction progress via in-situ FTIR .
- Scale-up adjustments : Use microchannel reactors for large-scale synthesis to improve heat transfer and reduce side reactions .
Q. How to investigate the compound’s interaction with biological targets using computational methods?
- Molecular docking : Use AutoDock Vina to model binding poses with proteins like EGFR or PARP-1. Validate predictions with site-directed mutagenesis .
- MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability and ligand-protein hydrogen bonding patterns .
- QSAR modeling : Corrogate substituent effects (e.g., nitro group position) with activity data to guide structural modifications .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
